Cas no 2171633-49-9 (3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized bifunctional compound designed for peptide synthesis and bioconjugation applications. Its structure incorporates both an Fmoc-protected amine and a carboxylic acid group, enabling selective deprotection and coupling in solid-phase peptide synthesis (SPPS). The 4-bromophenyl moiety enhances steric control and reactivity, while the Fmoc group ensures compatibility with standard SPPS protocols. This compound is particularly valuable for introducing modified side chains or linker functionalities into peptides. Its high purity and stability under typical synthesis conditions make it suitable for demanding research applications in medicinal chemistry and chemical biology. The product is typically handled under inert conditions to preserve its reactive groups.
3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171633-49-9 structure
商品名:3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171633-49-9
MF:C27H25BrN2O5
メガワット:537.401806592941
CID:5879419
PubChem ID:165813422

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171633-49-9
    • EN300-1481555
    • 3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C27H25BrN2O5/c1-16(17-10-12-18(28)13-11-17)29-26(33)24(14-25(31)32)30-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24H,14-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: XISGETSJZYYNFM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C(C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 536.09468g/mol
  • どういたいしつりょう: 536.09468g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 734
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481555-0.1g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
0.1g
$2963.0 2023-06-06
Enamine
EN300-1481555-0.25g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
0.25g
$3099.0 2023-06-06
Enamine
EN300-1481555-5000mg
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481555-0.05g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
0.05g
$2829.0 2023-06-06
Enamine
EN300-1481555-50mg
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1481555-0.5g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
0.5g
$3233.0 2023-06-06
Enamine
EN300-1481555-500mg
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1481555-1000mg
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481555-2.5g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481555-1.0g
3-{[1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171633-49-9
1g
$3368.0 2023-06-06

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Recent Advances in the Study of 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171633-49-9)

The compound 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171633-49-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a 4-bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.

One of the key areas of research has been the optimization of the synthetic pathway for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the final product. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques to achieve a yield of over 85%, with minimal byproducts. This advancement is critical for the large-scale production of the compound, which is essential for further preclinical and clinical studies.

In addition to its synthetic utility, the biological activity of 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its ability to modulate specific enzymatic pathways, particularly those involved in inflammatory responses. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of novel anti-inflammatory drugs.

Furthermore, the compound's role as a versatile intermediate in drug discovery has been highlighted in several recent publications. Its Fmoc-protected amino acid moiety makes it particularly useful in peptide synthesis, where it can serve as a building block for the creation of peptide-based therapeutics. A recent review in Current Opinion in Chemical Biology (2024) emphasized its utility in the design of peptide-drug conjugates (PDCs), which are emerging as a promising class of targeted therapies for cancer and other diseases.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the ongoing research and recent advancements underscore the potential of 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid as a valuable tool in medicinal chemistry and drug development.

In conclusion, the compound 3-{1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171633-49-9) represents a promising area of research in chemical biology and medicinal chemistry. Recent studies have advanced our understanding of its synthesis, biological activity, and potential therapeutic applications. As research continues, this compound may play a pivotal role in the development of new drugs and therapeutic strategies.

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